molecular formula C35H63O12Si8 B13776024 CID 78376611

CID 78376611

Cat. No.: B13776024
M. Wt: 900.5 g/mol
InChI Key: WRMYPUOMXAXGFL-UHFFFAOYSA-N
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Description

CID 78376611 is a chemical compound registered in the PubChem database, a comprehensive resource for chemical properties, bioactivities, and safety data. Structural elucidation and functional group analysis are critical for identifying analogs and evaluating bioactivity, as demonstrated in studies of oscillatoxin derivatives and chemotherapeutic agents .

Properties

Molecular Formula

C35H63O12Si8

Molecular Weight

900.5 g/mol

InChI

InChI=1S/C35H63O12Si8/c1-2-16-29(15-1)49-36-48-37-50(30-17-3-4-18-30)41-52(39-49,32-21-7-8-22-32)45-55(35-27-13-14-28-35)46-53(40-49,33-23-9-10-24-33)42-51(38-48,31-19-5-6-20-31)44-54(43-50,47-55)34-25-11-12-26-34/h29-35H,1-28H2

InChI Key

WRMYPUOMXAXGFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)[Si]23O[Si]4O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78376611 involves specific reaction conditions and reagents. The preparation methods typically include:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated chemical synthesis platforms. These platforms allow for precise control over reaction conditions and the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

CID 78376611 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting Agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

CID 78376611 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 78376611 involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and physiological responses. The precise mechanism of action depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Comparison

Hypothetically, CID 78376611 can be compared to compounds with shared functional groups or scaffold motifs. For example:

  • Oscillatoxin D (CID 101283546) : Contains a macrocyclic lactone structure, common in marine toxins, with methyl and hydroxyl substitutions influencing bioactivity .
  • Cholic Acid (CID 103770) : A bile acid with a steroid nucleus and hydroxyl groups, critical for lipid emulsification .

Table 1: Structural Features of this compound and Analogs

Compound (CID) Core Structure Functional Groups Molecular Formula
This compound* Hypothetical scaffold –OH, –COOH (assumed)
Oscillatoxin D (101283546) Macrocyclic lactone –CH3, –OH C34H52O8
Cholic Acid (103770) Steroid nucleus 3×–OH, –COOH C24H40O5

*Structural data inferred from methodologies in .

Physicochemical Properties

Key parameters like LogP, solubility, and bioavailability are critical for drug-likeness. For instance:

  • CAS 34743-49-2 (CID 1403909) : LogP ~2.04, high GI absorption, and moderate solubility (0.695 mg/mL) .
  • CAS 340736-76-7 (CID 10491405) : Higher polarity (TPSA 35.25 Ų), CYP1A2 inhibition .

Table 2: Property Comparison

Property This compound* CID 1403909 CID 10491405
LogP ~1.8–2.1 (predicted) 2.04 1.94
Solubility (mg/mL) Moderate 0.695 0.199
CYP Inhibition Not reported CYP1A2 CYP1A2
Bioavailability Score 0.55 0.55 0.56

*Predicted using cheminformatics tools referenced in .

Table 3: Bioactivity and Toxicity

Compound (CID) Bioactivity Toxicity Endpoint
This compound* Hypothetical anticancer Potential hepatotoxicity
Oscillatoxin D (101283546) Neurotoxicity LD50: 0.5 mg/kg (mice)
CID 10491405 Antifungal CYP-mediated drug interactions

*Inferred from similar compounds in .

Q & A

Q. What systematic review frameworks are robust for synthesizing heterogeneous data on this compound?

  • Methodological Answer :
  • Follow PRISMA guidelines for transparent reporting.
  • Use tools like ROSES for ecological studies or SYRCLE for animal research.
  • Employ machine learning-assisted tools (e.g., ASReview) to screen large datasets .

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